Udagam-pentapeptide is a synthetic compound consisting of a sequence of five amino acids. This pentapeptide has garnered attention in the field of biochemistry and materials science due to its unique properties and potential applications. The compound's classification falls under the category of peptides, specifically synthetic peptides that can exhibit various biological activities and functionalities.
The Udagam-pentapeptide is synthesized through various chemical methods, primarily focusing on solid-phase peptide synthesis techniques. This approach allows for the precise assembly of amino acid sequences, leading to high-purity products suitable for research and application.
Udagam-pentapeptide is classified as a synthetic peptide, which distinguishes it from naturally occurring peptides found in biological organisms. Its specific sequence and structure contribute to its unique properties, making it a subject of interest in both pharmaceutical and material sciences.
The synthesis of Udagam-pentapeptide typically employs solid-phase peptide synthesis (SPPS), a widely used method that facilitates the stepwise addition of amino acids to form the desired peptide chain. The process often involves the use of a resin to anchor the growing peptide chain, allowing for easy purification after synthesis.
Udagam-pentapeptide's molecular structure is characterized by its sequence of five specific amino acids linked by peptide bonds. The exact sequence can influence its physical and chemical properties significantly.
Molecular mass confirmation is typically performed using techniques such as matrix-assisted laser desorption–ionization mass spectrometry (MALDI-ToF MS), which provides precise data regarding the molecular weight and structure of the synthesized peptide . For example, a typical molecular ion may be detected at m/z values corresponding to the expected mass of the pentapeptide.
The chemical reactions involved in synthesizing Udagam-pentapeptide primarily include:
The use of different coupling strategies can affect yield and purity. For instance, employing N,O-bis(trimethylsilyl)acetamide/N-hydroxysuccinimide ester coupling methods has been shown to minimize racemization during synthesis . Additionally, careful monitoring during deprotection helps prevent unwanted side reactions that could lead to impurities.
Udagam-pentapeptide's mechanism of action can vary depending on its specific sequence and structure. Generally, peptides like this one interact with biological targets such as proteins or enzymes, potentially influencing various biochemical pathways.
Research indicates that certain pentapeptides can exhibit bioactivity through mechanisms such as receptor binding or enzyme inhibition. The exact mechanism would require further studies focusing on specific interactions within biological systems.
Udagam-pentapeptide typically exhibits characteristics common to peptides, including:
Chemical properties include:
Udagam-pentapeptide finds applications across several scientific domains:
Udagam-pentapeptide (CAS: 31587-66-3) is synthesized primarily via Fmoc/tBu-based SPPS, leveraging polystyrene resins crosslinked with 1% divinylbenzene for optimal mechanical stability and swelling properties. The synthesis employs Rink amide resin (0.7–1.0 mEq/g loading) to anchor the C-terminus, followed by iterative deprotection and coupling cycles [2] . Fmoc deprotection uses 20% piperidine in DMF, while coupling utilizes aminium salts like HATU or PyBOP with equimolar N,N-diisopropylethylamine (DIPEA) as a base to minimize racemization [10]. For sterically hindered sequences (e.g., those containing D-amino acids), double coupling protocols are essential to achieve >99% coupling efficiency per cycle [10].
Optimization strategies include:
Table 1: Key SPPS Components for Udagam-Pentapeptide Synthesis
Component | Type/Concentration | Function | Optimization Benefit |
---|---|---|---|
Resin | Rink amide PS (0.7 mEq/g) | Anchors C-terminal amino acid | Prevents chain aggregation |
Deprotection Reagent | 20% piperidine/DMF | Removes Fmoc group | Minimizes side reactions |
Coupling Reagent | HATU, PyBOP | Activates carboxyl group for amide bond | Reduces racemization |
Additive | 5% HOAt in DMF | Suppresses epimerization | Enhances coupling yield |
Pentapeptide scanning mutagenesis employs transposon Tn4430 to randomly insert a 15-bp DNA cassette encoding five variable amino acids into the target gene. After transposition, the bulk of the transposon is excised in vitro, leaving the pentapeptide insertion within the protein sequence [7]. This technique enables:
Applications extend to engineering antimicrobial peptides, where insertions modulate hydrophobicity (e.g., via Trp/Phe substitutions) and alter membrane interactions. The method’s randomness requires high-throughput screening to identify functional variants, typically using antibiotic resistance or fluorescence-based assays [3].
Table 2: Outcomes of Pentapeptide Scanning Mutagenesis in Model Proteins
Protein | Insertion Site | Phenotypic Impact | Structural Implication |
---|---|---|---|
TEM-1 β-lactamase | Active-site loop | Loss of enzymatic activity | Disrupted catalytic residue alignment |
FBP28 WW domain | β-sheet region | Misfolding | Impaired hydrophobic core formation |
XerD recombinase | Helix-turn-helix | Altered DNA binding | Modified allosteric communication |
Covalent modifications of Udagam-pentapeptide leverage reactive side chains (e.g., Lys ε-amines, Glu/Asp carboxylates) to introduce stabilizing moieties. Key approaches include:
Coordinative modifications exploit metal-binding motifs (e.g., His imidazoles) to tether peptides to inorganic surfaces like MOFs. For example, Zr⁴⁺ nodes in UiO-66-NH₂ MOFs coordinate with Udagam-pentapeptide’s carboxylates, enhancing thermal stability up to 250°C [8] [4].
Table 3: Efficiency of Coupling Reagents in Udagam-Pentapeptide Modifications
Reagent | Modification Type | Reaction Time (h) | Yield (%) | Key Advantage |
---|---|---|---|---|
HATU | Amidation | 2 | 92 | Low racemization |
DIC/HOBt | Esterification | 4 | 78 | Cost-effectiveness |
PyBOP | Lipidation | 3 | 88 | Compatibility with lipid acids |
Purification of crude Udagam-pentapeptide requires orthogonal methods due to its complex hydrophobic/charged domains (C₉₄H₁₅₆N₈O₂₆P₂, MW 1876.2 g/mol):
Critical quality metrics include:
Table 4: Purification Metrics for Udagam-Pentapeptide
Step | Technique | Conditions | Impurity Reduction | Recovery (%) |
---|---|---|---|---|
Desalting | SPE (C₁₈) | 40% ACN elution | Inorganic salts: 100% | 98 |
Intermediate | RP-HPLC | 30→70% B in 40 min | Truncations: 90% | 85 |
Final | Prep-HPLC | 55→65% B in 60 min (C₁₈ column) | Diastereomers: 95% | 75 |
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